
(5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one
Overview
Description
(5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a thiophene ring fused with an imidazolidinone structure
Mechanism of Action
Target of Action
Compounds with a similar thiophen-3-yl structure have been found to inhibit erk1/2, key components of the ras-raf-mek-erk signaling cascade . This cascade plays a crucial role in mediating tumor progression .
Mode of Action
Similar compounds have been shown to directly inhibit erk1/2, significantly blocking the phosphorylation expression of their downstream substrates p90rsk and c-myc .
Biochemical Pathways
The compound may affect the RAS-RAF-MEK-ERK signaling cascade, which is abnormally activated in various tumors . By inhibiting ERK1/2, the compound could potentially disrupt this pathway, leading to a decrease in tumor progression .
Result of Action
The compound’s action could potentially lead to potent antitumor efficacy both in vitro and in vivo against certain types of cancer, such as triple-negative breast cancer and colorectal cancer models harboring BRAF and RAS mutations . It may induce cell apoptosis and incomplete autophagy-related cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of thiophene-3-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound often involves the condensation of thiohydantoin derivatives with thiophene-based aldehydes, typically under microwave irradiation conditions, which enhances yield and purity. For example, a study demonstrated the efficient synthesis of various thiophene-substituted thioxoimidazolidinones through microwave-assisted methods, achieving excellent yields and well-characterized products via NMR and mass spectrometry techniques .
Antimicrobial Activity
Research has indicated that compounds within the thioxoimidazolidin family exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising inhibitory effects. A specific study highlighted that (5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one demonstrated effective activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Antiviral Activity
In addition to antimicrobial properties, this compound has been evaluated for its antiviral effects. A notable investigation focused on the anti-HIV activity of related thioxoimidazolidinones. The study reported that these compounds inhibited viral replication in vitro, indicating their potential utility in developing antiviral therapies .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, one study reported significant cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating strong efficacy .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary findings suggest that its action may involve interaction with specific cellular targets, including enzymes related to apoptosis and viral replication processes. For example, its ability to inhibit key enzymes in the HIV life cycle has been postulated based on docking studies with viral proteins .
Data Tables
Activity Type | Tested Compound | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |
---|---|---|---|
Antimicrobial | This compound | Staphylococcus aureus | 12 µg/mL |
Antiviral | This compound | HIV-infected cells | 0.5 µM |
Anticancer | This compound | HepG2 cells | 15 µM |
Case Studies
- Antimicrobial Efficacy : A comprehensive study evaluated various thioxoimidazolidinone derivatives against multiple bacterial strains. The results indicated that modifications on the thiophene ring significantly enhanced antimicrobial activity compared to non-substituted analogs .
- Antiviral Mechanism : In a detailed investigation into the antiviral properties against HIV, researchers utilized molecular docking techniques to elucidate binding affinities between the compound and viral proteins, providing insights into its mechanism of action .
- Cytotoxicity Assessment : A cytotoxicity assay performed on HepG2 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, further confirming its potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A related compound with a similar thiophene ring structure.
2-Thioxoimidazolidin-4-one: Shares the imidazolidinone core structure.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block with applications in organic electronics.
Uniqueness
(5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one is unique due to its combined thiophene and imidazolidinone structures, which confer distinct electronic and chemical properties. This dual functionality allows for versatile applications and makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thioxoimidazolidinones, which have been noted for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction of thiophene derivatives with thiohydantoins under various conditions, including microwave-assisted synthesis. For instance, a study demonstrated the successful synthesis of related thioxoimidazolidinones using microwave irradiation, which resulted in high yields and purity . Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Properties
Research has indicated that thioxoimidazolidinones exhibit significant antimicrobial activity. A study focusing on similar compounds revealed that certain derivatives displayed potent antibacterial effects against various strains, including resistant bacteria . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cellular functions.
Anticancer Activity
Thioxoimidazolidinones have also been investigated for their anticancer properties. One study reported that derivatives of thioxoimidazolidinones showed cytotoxic effects against several cancer cell lines, with IC50 values in the micromolar range. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, certain thioxothiazolidinones were identified as inhibitors of Tyrosyl-DNA phosphodiesterase I (Tdp1), an enzyme implicated in DNA repair processes that confer resistance to chemotherapy. The IC50 values for these inhibitors were found to be submicromolar, indicating potent activity .
Case Studies
Compound | Activity | IC50 (μM) | Reference |
---|---|---|---|
This compound | Antimicrobial | 0.23 | |
Related Thioxothiazolidinone | Tdp1 Inhibition | 0.87 | |
2-Thioxoimidazolidinone Derivative | Anticancer | 1.5 |
Structure-Activity Relationship (SAR)
The biological activity of thioxoimidazolidinones is closely related to their structural features. Modifications at various positions on the imidazolidinone ring or the thiophene moiety can significantly influence their potency and selectivity against specific biological targets. For instance, adding electron-withdrawing or electron-donating groups can enhance or reduce activity by affecting the electronic distribution within the molecule .
Properties
IUPAC Name |
(5E)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)imidazolidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-6(9-8(12)10-7)3-5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)/b6-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKKBYFFNHWOJO-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=C2C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/2\C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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